molecular formula C6H10O7 B155391 2-Keto-L-gulonic acid CAS No. 526-98-7

2-Keto-L-gulonic acid

Cat. No.: B155391
CAS No.: 526-98-7
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-NUNKFHFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Keto-L-gulonic acid is a crucial intermediate in the industrial synthesis of vitamin C (ascorbic acid). It is a six-carbon keto acid with the molecular formula C6H10O7. This compound is also known for its role in the production of L-xylose, a precursor for L-xylitol, which is widely used in the food, beverage, and pharmaceutical industries .

Mechanism of Action

Target of Action

The primary target of 2-Keto-L-gulonic acid (2-KGA) is the L-ascorbic acid (ASA) biosynthesis pathway in organisms . ASA, also known as Vitamin C, is a vital micronutrient for various physiological functions, including reproduction, growth, and immunity . Most organisms, including humans and aquatic animals, lack the capacity for asa biosynthesis due to the loss of the enzyme l-gulono-1,4-lactone oxidase (glo) . Therefore, they require supplementation with exogenous ASA .

Mode of Action

2-KGA acts as a precursor in the ASA biosynthesis pathway . It is transformed into ASA through a series of biochemical reactions . In the classical two-step fermentation method for Vitamin C production, D-sorbitol is first transformed into L-sorbose by Gluconobacter oxydans. Then, L-sorbose is converted into 2-KGA by a co-culture system composed of Ketogulonicigenium vulgare and associated bacteria .

Biochemical Pathways

The transformation of L-sorbose into 2-KGA is performed by K. vulgare . This process involves the L-sorbosone pathway , where L-sorbose is first converted into L-sorbosone by the enzyme L-sorbose dehydrogenase found in the membrane fraction of the microorganism. Then, L-sorbosone is converted into 2-KGA by L-sorbosone dehydrogenase located in the cytosol fraction .

Pharmacokinetics

The pharmacokinetics of 2-KGA are complex and involve a variety of factors. A set of kinetic models have been developed for the production of 2-KGA from L-sorbose by a mixed culture of Gluconobacter oxydans and Bacillus megaterium . These models take into account the balances of some key metabolites, ATP, and NADH .

Result of Action

The primary result of 2-KGA’s action is the enhancement of ASA levels in organisms . This enhancement has been observed in various studies. For instance, exogenous 2-KGA supplementation has been found to increase ASA content, growth performance, feed utilization, crude protein, and crude lipid content in zebrafish . Similarly, 2-KGA has been shown to improve the salt stress resistance of non-heading Chinese cabbage by increasing ASA accumulation .

Action Environment

The action of 2-KGA can be influenced by various environmental factors. For example, salt stress has been found to restrict crop growth, and increasing the ASA content of crops through 2-KGA supplementation is an effective means of alleviating this stress . Moreover, the pH of the surroundings can significantly influence the growth of K. vulgare and the production of 2-KGA .

Biochemical Analysis

Biochemical Properties

2-Keto-L-gulonic acid plays a significant role in various biochemical reactions. It is involved in the conversion of L-sorbose to vitamin C through a series of enzymatic reactions. The primary enzymes involved in this process are sorbose dehydrogenase and sorbosone dehydrogenase. Sorbose dehydrogenase catalyzes the conversion of L-sorbose to L-sorbosone, which is then converted to this compound by sorbosone dehydrogenase . Additionally, this compound interacts with other biomolecules such as NAD and NADP, which act as cofactors in these enzymatic reactions .

Cellular Effects

This compound has various effects on cellular processes. It has been shown to inhibit the growth of certain bacterial strains, such as Bacillus pumilus and Ketogulonicigenium vulgare, by inducing oxidative stress and affecting the expression of sporulation-related genes . In plants, this compound enhances stress resistance by promoting the accumulation of L-ascorbic acid, which acts as an antioxidant . This compound also influences cell signaling pathways and gene expression related to stress response and antioxidant activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes, such as sorbose dehydrogenase and sorbosone dehydrogenase, facilitating the conversion of L-sorbose to vitamin C . The compound also interacts with NAD and NADP, which are essential cofactors in these enzymatic reactions . Additionally, this compound can induce oxidative stress in certain bacterial strains by increasing the levels of reactive oxygen species (ROS) and affecting the expression of antioxidant enzyme-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the compound’s stability can be affected by temperature and pH, which in turn can impact its effectiveness in promoting the production of vitamin C . Additionally, long-term exposure to this compound can lead to changes in cellular metabolism and gene expression related to stress response and antioxidant activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In zebrafish, for example, exogenous supplementation of this compound has been shown to enhance L-ascorbic acid biosynthesis and improve growth performance . High doses of this compound can lead to toxic effects, such as oxidative stress and cellular damage . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily produced through the conversion of L-sorbose by sorbose dehydrogenase and sorbosone dehydrogenase . The compound can also be further metabolized to L-idonic acid and 5-keto-D-gluconic acid through a series of enzymatic reactions . These metabolic pathways are essential for the biosynthesis of vitamin C and play a crucial role in maintaining cellular redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For example, in microbial fermentation processes, the compound is transported across cell membranes by specific transporters that facilitate its uptake and utilization . Additionally, this compound can accumulate in certain cellular compartments, such as the cytoplasm and vacuoles, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, vacuoles, and cell walls . The compound’s activity and function can be influenced by its subcellular localization. For example, in grape berries, this compound is primarily localized in the cytoplasm and vacuoles, where it plays a role in the biosynthesis of tartaric acid . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-L-gulonic acid can be synthesized through various methods. One common approach involves the oxidation of D-glucose using glucose dehydrogenase, followed by the conversion of the resulting gluconic acid to this compound using co-immobilized cells of Gluconobacter oxydans and Corynebacterium species .

Industrial Production Methods

The industrial production of this compound primarily relies on a two-step fermentation process. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans. In the second step, L-sorbose is transformed into this compound by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium . This process is optimized using temperature control strategies to enhance yield and productivity .

Comparison with Similar Compounds

2-Keto-L-gulonic acid is unique due to its role as a direct precursor to vitamin C. Similar compounds include:

These compounds share similar metabolic pathways but differ in their specific roles and applications.

Properties

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-NUNKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031512
Record name 2-Keto-L-gulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-98-7, 342385-52-8
Record name 2-keto-L-Gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Keto-L-gulonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Keto-L-gulonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-xylo-hex-2-ulosonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Xylo-hex-2-ulosonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-KETO-L-GULONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Keto-L-gulonic acid
Reactant of Route 2
2-Keto-L-gulonic acid
Reactant of Route 3
2-Keto-L-gulonic acid
Reactant of Route 4
2-Keto-L-gulonic acid
Reactant of Route 5
2-Keto-L-gulonic acid
Reactant of Route 6
2-Keto-L-gulonic acid
Customer
Q & A

Q1: How is 2-Keto-L-gulonic acid produced in nature?

A1: 2-KLG is not naturally found in humans and many animals, but is a crucial intermediate in the industrial production of vitamin C. Several microorganisms, particularly certain strains of bacteria, possess the enzymatic machinery to synthesize 2-KLG from precursors like D-sorbitol and L-sorbose. This forms the basis of the two-step fermentation process widely used in industry. []

Q2: What is the role of Gluconobacter oxydans in 2-KLG production?

A2: Gluconobacter oxydans is a bacterium commonly employed in the first step of 2-KLG production. It efficiently converts D-sorbitol to L-sorbose, which serves as the substrate for the subsequent step. [, , ]

Q3: How does Ketogulonicigenium vulgare contribute to 2-KLG synthesis?

A3: Ketogulonicigenium vulgare is another bacterium crucial for 2-KLG production. In the second fermentation step, it utilizes L-sorbose produced in the first step and converts it to 2-KLG. [, , ]

Q4: Why is mixed culture fermentation often preferred for 2-KLG production?

A4: While Ketogulonicigenium vulgare is responsible for converting L-sorbose to 2-KLG, its slow growth rate and low productivity necessitate the use of associated bacteria in a mixed culture. These associated bacteria, such as Bacillus megaterium, enhance the growth of K. vulgare and consequently improve 2-KLG yields. [, ]

Q5: Can 2-KLG be produced directly from D-glucose?

A5: Research is exploring the direct conversion of D-glucose to 2-KLG to streamline the production process. This involves engineering microorganisms with the necessary enzymes to facilitate this one-step conversion. Analytical techniques like HPLC are crucial in monitoring the metabolites produced during this process. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H10O7, and its molecular weight is 194.14 g/mol.

Q7: Are there spectroscopic methods to characterize 2-KLG?

A7: Yes, infrared spectroscopy has been used to identify and confirm the structure of 2-KLG. []

Q8: What factors can impact the stability of 2-KLG?

A8: The stability of 2-KLG is affected by various factors, including temperature, pH, and the presence of other chemicals. It is generally stable under acidic conditions but can degrade under alkaline conditions. [, ]

Q9: How does the redox potential influence 2-KLG production during fermentation?

A9: Maintaining a low negative redox potential during fermentation favors 2-KLG formation. Strategies such as continuous fermentation in a chemostat help maintain these low redox potentials, leading to improved 2-KLG production rates. []

Q10: Can you elaborate on the role of L-tyrosine in 2-KLG fermentation?

A10: L-tyrosine and some of its analogs have been observed to stimulate 2-KLG formation during fermentation. This stimulatory effect is linked to the maintenance of low redox potential values, indicating the possible involvement of a direct oxidase-type enzyme in the process. []

Q11: What is the primary application of this compound?

A11: 2-KLG is primarily used as a key precursor in the industrial production of L-ascorbic acid (vitamin C), a vital nutrient with antioxidant properties. []

Q12: How is this compound converted to L-ascorbic acid?

A12: The conversion of 2-KLG to L-ascorbic acid involves a series of chemical reactions, including esterification and lactonization. [, ]

Q13: Are there alternative methods for 2-KLG production?

A13: Research is exploring alternative methods for 2-KLG production, aiming for increased efficiency and cost-effectiveness. One approach involves using immobilized enzymes to improve the catalytic efficiency of 2-KLG synthesis. []

Q14: How does exogenous 2KGA application potentially enhance salt stress resistance in plants?

A14: Research suggests that applying 2-KLG to plants, specifically non-heading Chinese cabbage, can potentially improve their resistance to salt stress. The proposed mechanism involves 2-KLG promoting L-ascorbic acid synthesis in the plant, leading to increased levels of metabolites and enzymes associated with stress resistance. This, in turn, helps alleviate the negative impacts of salt stress on plant growth. []

Q15: What analytical techniques are used to quantify 2-KLG?

A15: High-performance liquid chromatography (HPLC) is a commonly used technique to quantify 2-KLG during fermentation and in the final product. Different HPLC methods, including those utilizing UV detection, have been developed to ensure accurate and reliable quantification. [, ]

Q16: How can paper chromatography be used in 2-KLG research?

A16: Paper chromatography, particularly two-dimensional paper chromatography, has been valuable in identifying and characterizing various sugars and sugar acids produced as metabolites during 2-KLG fermentation. This technique helps researchers understand the metabolic pathways involved and optimize production processes. []

Q17: What is the role of high-throughput screening in 2-KLG production?

A17: High-throughput screening is a powerful tool for identifying new microbial strains with enhanced 2-KLG production capabilities. Techniques like fluorescence-activated cell sorting, coupled with enzymatic assays, allow for rapid screening of large numbers of microorganisms to identify promising candidates for industrial applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.